molecular formula C21H18ClN7O2S B10933739 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}quinazolin-4(3H)-one

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B10933739
M. Wt: 467.9 g/mol
InChI Key: FAOAXXLADAXAPL-UHFFFAOYSA-N
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Description

The compound 7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a pyrazole ring, a quinazoline moiety, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Quinazoline Moiety Construction: The quinazoline ring can be constructed via the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reactions: The pyrazole and quinazoline intermediates can be coupled using appropriate linkers and reagents, such as alkyl halides or sulfonyl chlorides, under controlled conditions.

    Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the pyrazolo[1,5-a]pyrimidine core, which can be achieved using cyclization agents like phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s chemical properties may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE: can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and may have similar biological activities but differ in their substituents and overall structure.

    Quinazoline Derivatives: Compounds with a quinazoline moiety may exhibit similar pharmacological properties but differ in their additional functional groups and overall molecular architecture.

    Pyrazole Derivatives: These compounds contain the pyrazole ring and may have similar reactivity and chemical properties but differ in their overall structure and substituents.

The uniqueness of 7-[({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE lies in its combination of multiple functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C21H18ClN7O2S

Molecular Weight

467.9 g/mol

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H18ClN7O2S/c1-13-8-18-25-19(30)9-15(29(18)26-13)12-32-21-24-17-5-3-2-4-16(17)20(31)28(21)7-6-27-11-14(22)10-23-27/h2-5,8-11H,6-7,12H2,1H3,(H,25,30)

InChI Key

FAOAXXLADAXAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CSC3=NC4=CC=CC=C4C(=O)N3CCN5C=C(C=N5)Cl

Origin of Product

United States

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